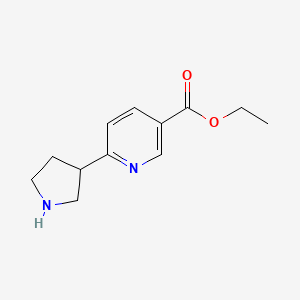![molecular formula C11H10N2O2 B14169646 1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid CAS No. 928007-44-7](/img/structure/B14169646.png)
1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Méthodes De Préparation
The synthesis of 1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrrole derivative with an aldehyde or ketone can lead to the formation of the desired indole structure . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution can introduce various functional groups into the indole ring .
Applications De Recherche Scientifique
1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects . Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparaison Avec Des Composés Similaires
1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid can be compared to other indole derivatives such as indole-2-carboxylic acid and indole-5-carboxylic acid. While these compounds share a common indole backbone, their unique substituents and structural variations confer different chemical and biological properties . For instance, indole-2-carboxylic acid is known for its role in inhibiting lipid peroxidation, whereas indole-5-carboxylic acid is used in the synthesis of electroactive polymers . The uniqueness of this compound lies in its specific ring structure and the potential for diverse functionalization .
Propriétés
Numéro CAS |
928007-44-7 |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
1,5,6,7-tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-4-7-3-6-1-2-12-8(6)5-9(7)13-10/h3-5,12-13H,1-2H2,(H,14,15) |
Clé InChI |
UCGJKPQRHBWLCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=C3C=C(NC3=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)


![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)
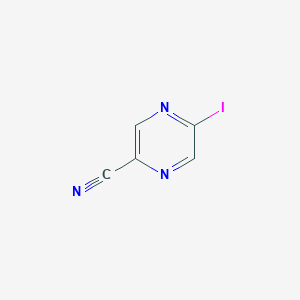


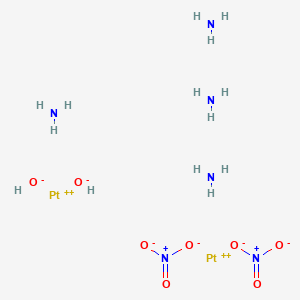
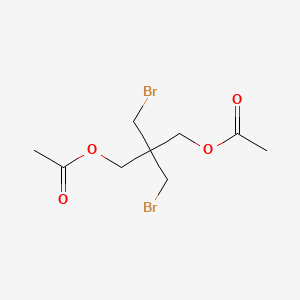
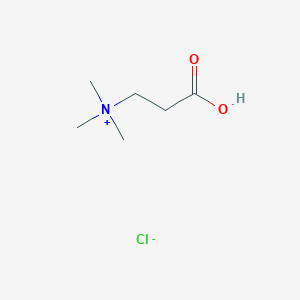
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)
